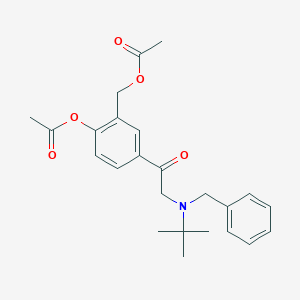

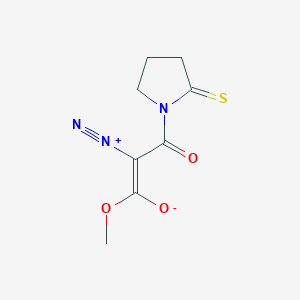

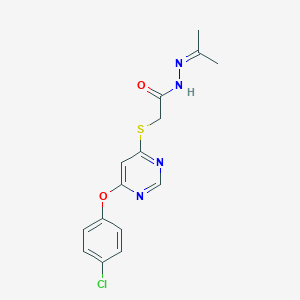

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Isonicotinic acid hydrazide (INH), is an organic compound used in the treatment of tuberculosis. INH is an essential drug in the treatment of tuberculosis and is a part of the World Health Organization's list of essential medicines. The synthesis method of INH is a crucial aspect of its production and application.

Mecanismo De Acción

INH works by inhibiting the synthesis of mycolic acid, a component of the bacterial cell wall. The inhibition of mycolic acid synthesis disrupts the cell wall, leading to the death of the bacteria. The drug is bactericidal, meaning it kills the bacteria rather than inhibiting its growth.

Efectos Bioquímicos Y Fisiológicos

INH is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body. The drug is metabolized in the liver and excreted in the urine. The drug has a half-life of 1-3 hours, and its effects last for up to 24 hours. The drug can cause side effects such as liver damage, peripheral neuropathy, and allergic reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

INH is widely used in laboratory experiments to study the effects of the drug on bacterial cells. The drug is easy to obtain and is relatively inexpensive. However, the drug has limitations in laboratory experiments, such as the development of drug-resistant bacteria and the need for a combination of drugs to treat bacterial infections.

Direcciones Futuras

The future directions for the research on INH include the development of new drugs that are more effective and have fewer side effects. The research should focus on the mechanisms of resistance to the drug and the development of new drugs that can overcome the resistance. The research should also focus on the use of INH in the treatment of other bacterial infections and the development of new drugs that can be used in combination with INH to treat bacterial infections.

Conclusion:

INH is an essential drug in the treatment of tuberculosis and other bacterial infections. The synthesis of INH is a crucial step in the production of the drug, and its quality depends on the quality of the synthesis method. The drug works by inhibiting the synthesis of mycolic acid, leading to the death of the bacteria. The drug has advantages and limitations in laboratory experiments, and future research should focus on the development of new drugs that are more effective and have fewer side effects.

Métodos De Síntesis

INH is synthesized from isonicotinic acid by reacting it with hydrazine. The reaction occurs in the presence of a catalyst such as copper or nickel. The reaction produces INH and water. The synthesis of INH is a crucial step in the production of the drug, and the quality of the drug depends on the quality of the synthesis method.

Aplicaciones Científicas De Investigación

INH is used in the treatment of tuberculosis, a bacterial infection that affects the lungs. The drug is used in combination with other drugs to treat tuberculosis. The use of INH in the treatment of tuberculosis has been extensively studied, and its effectiveness has been established. The drug has also been used in the treatment of other bacterial infections such as leprosy.

Propiedades

Número CAS |

137927-79-8 |

|---|---|

Nombre del producto |

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |

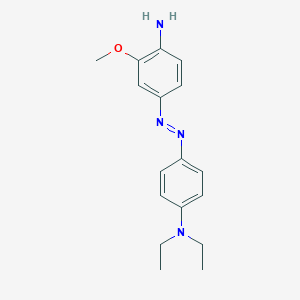

Fórmula molecular |

C15H15ClN4O2S |

Peso molecular |

350.8 g/mol |

Nombre IUPAC |

2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |

InChI |

InChI=1S/C15H15ClN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21) |

Clave InChI |

ABBBRDQSCRMVGC-UHFFFAOYSA-N |

SMILES |

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)Cl)C |

SMILES canónico |

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)Cl)C |

Otros números CAS |

137927-79-8 |

Sinónimos |

((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)

![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)